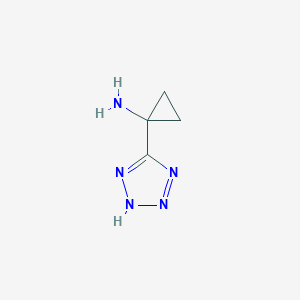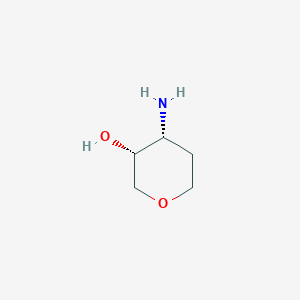![molecular formula C16H19NO B1455413 {1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine CAS No. 1179138-52-3](/img/structure/B1455413.png)
{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine
説明
{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine is a useful research compound. Its molecular formula is C16H19NO and its molecular weight is 241.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
- Phenytoin primarily targets voltage-gated sodium channels (VGSCs), specifically the VGSC α-subunit. By binding to VGSCs, phenytoin stabilizes the inactive state of the channel, reducing neuronal excitability and preventing repetitive firing during seizures .
Mode of Action
- Phenytoin binds to the VGSC α-subunit in its inactive state, blocking sodium influx during depolarization. This reduces neuronal excitability, inhibits repetitive action potentials, and suppresses seizure activity .
Biochemical Pathways
- Phenytoin’s primary effect occurs in neurons, where it modulates sodium channel activity. Reduced sodium influx leads to decreased neurotransmitter release and dampened neuronal firing, ultimately preventing seizures .
Pharmacokinetics
- Phenytoin is well-absorbed orally but has variable bioavailability due to saturation of hepatic metabolism. It binds extensively to plasma proteins (albumin). Primarily metabolized by hepatic cytochrome P450 enzymes (CYP2C9 and CYP2C19). Eliminated via urine (both unchanged and as metabolites).
Result of Action
- Reduced neuronal excitability, decreased glutamate release, and altered neurotransmission. Suppression of abnormal electrical activity, preventing seizures .
Action Environment
- Phenytoin efficacy can be influenced by factors such as liver function, drug interactions, and adherence to dosing. Proper storage (avoiding extreme temperatures) ensures stability and potency .
生化学分析
Biochemical Properties
{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This interaction suggests that this compound may influence neurotransmitter levels and related biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the synthesis of neurotransmitters, which can alter cell signaling and gene expression patterns . Additionally, its role in inhibiting monoamine oxidase suggests potential effects on cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of monoamine oxidase, leading to changes in neurotransmitter levels and subsequent alterations in gene expression . This inhibition can result in the modulation of various biochemical pathways, affecting overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products may have different biochemical activities . Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced neurotransmitter levels and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and potential risks associated with its use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate neurotransmitter synthesis and degradation. For instance, its inhibition of monoamine oxidase affects the metabolic flux of neurotransmitters like tyramine and tryptamine . These interactions can lead to changes in metabolite levels and overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and potential therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles within cells. These localization patterns are crucial for understanding its role in cellular processes and potential therapeutic applications .
特性
IUPAC Name |
1-[4-(2-methoxyphenyl)phenyl]-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12(17-2)13-8-10-14(11-9-13)15-6-4-5-7-16(15)18-3/h4-12,17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNASJSRFXGKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


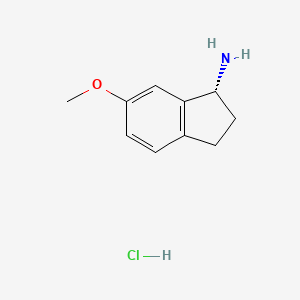
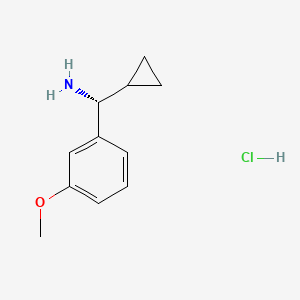
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)
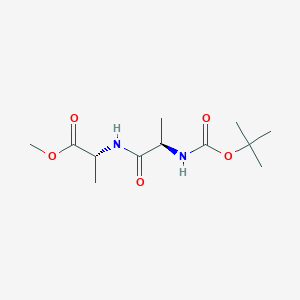
![({3,5-Dimethyl-4-[(2-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1455337.png)
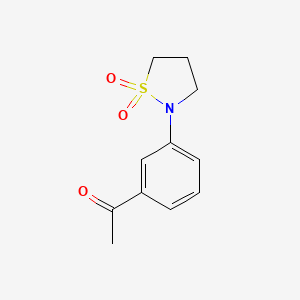
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1455340.png)


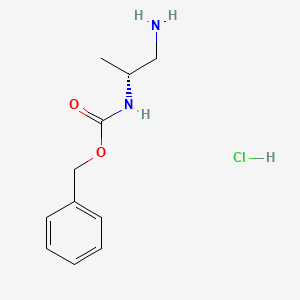
![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)
![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)
